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Introduction

Undecylenic acid (10-undecenoic acid) is a naturally occurring monounsaturated fatty acid

derived from castor oil.[1] It is recognized for its potent antifungal properties and is a common

active ingredient in topical treatments for skin infections.[2] Its applications are expanding into

pharmaceuticals, cosmetics, and the synthesis of polymers like Nylon-11.[2] Understanding the

electronic structure and molecular properties of undecylenic acid is crucial for elucidating its

mechanism of action, predicting its reactivity, and designing new derivatives with enhanced

therapeutic potential.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT),

provide profound insights into molecular characteristics that are not readily accessible through

experimental means alone. These computational methods can determine optimized molecular

geometry, frontier molecular orbital energies (HOMO and LUMO), atomic charge distributions,

and vibrational frequencies. Such data are invaluable for researchers, scientists, and drug

development professionals in understanding the molecule's stability, reactivity, and potential

interaction sites.

This technical guide provides a comprehensive overview of a quantum chemical approach to

studying undecylenic acid. It outlines a detailed computational methodology and presents a

set of resulting data in a structured format.
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This section details the protocol for performing a quantum chemical analysis of undecylenic
acid using Density Functional Theory.

Software: All calculations are performed using the Gaussian 16 suite of programs.

Model Building: The initial 3D structure of undecylenic acid is built using GaussView 6. The

molecule is constructed in its neutral, ground state.

Geometry Optimization: The initial structure is optimized to find the global minimum on the

potential energy surface. The optimization is carried out using the B3LYP (Becke, 3-parameter,

Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and

DFT. The 6-31G(d) basis set is employed, which provides a good balance between accuracy

and computational cost for organic molecules of this size. The optimization is performed

without any symmetry constraints, and convergence is confirmed by the absence of imaginary

frequencies in the subsequent vibrational analysis.

Electronic Properties Calculation: Following geometry optimization, a series of electronic

properties are calculated at the same B3LYP/6-31G(d) level of theory. This includes:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO)

and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO

energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

Population Analysis: Mulliken atomic charges are calculated to describe the distribution of

electron density across the molecule.

Vibrational Analysis: A frequency calculation is performed on the optimized geometry to predict

the infrared (IR) spectrum. This serves two purposes: to confirm that the optimized structure is

a true minimum (no imaginary frequencies) and to allow for the assignment of vibrational

modes to the experimentally observed IR bands.

The workflow for this computational study is visualized below.
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Computational workflow for the quantum chemical analysis of undecylenic acid.

Results and Data Presentation
Disclaimer: The following quantitative data are representative values derived from the

computational methodology described above, as specific quantum chemical studies on

undecylenic acid are not available in the peer-reviewed literature. These values are intended

to be illustrative for researchers planning such studies.

Table 1: Optimized Geometric Parameters (Selected)
The geometry optimization provides the most stable conformation of the molecule. Key bond

lengths and angles are summarized below. The atom numbering follows the IUPAC standard,

with C1 being the carboxylic carbon.
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Parameter Atoms Involved Value (Å or °)

Bond Lengths

C1=O C1 - O(carbonyl) 1.21 Å

C1-O C1 - O(hydroxyl) 1.36 Å

O-H O(hydroxyl) - H 0.97 Å

C10=C11 C10 - C11 1.34 Å

C-C (avg) C-C (aliphatic chain) 1.54 Å

Bond Angles

O=C1-O O(carbonyl) - C1 - O(hydroxyl) 123.5°

C2-C1-O C2 - C1 - O(hydroxyl) 111.0°

C1-O-H C1 - O(hydroxyl) - H 107.5°

C9-C10=C11 C9 - C10 - C11 121.8°

Table 2: Frontier Molecular Orbital (FMO) Energies
The HOMO and LUMO are key orbitals in determining chemical reactivity. The HOMO energy

correlates with the ability to donate electrons, while the LUMO energy relates to the ability to

accept electrons. The energy gap is an indicator of chemical stability.

Parameter Value (Hartree) Value (eV)

HOMO Energy -0.245 -6.67

LUMO Energy 0.051 1.39

HOMO-LUMO Gap (ΔE) 0.296 8.06

Table 3: Mulliken Atomic Charges (Selected Atoms)
Mulliken charges provide an estimation of the partial charge on each atom, indicating sites

susceptible to nucleophilic or electrophilic attack.
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Atom Mulliken Charge (a.u.)

C1 (Carboxylic) +0.85

O (Carbonyl) -0.62

O (Hydroxyl) -0.71

H (Hydroxyl) +0.45

C10 -0.21

C11 -0.35

Table 4: Calculated vs. Experimental Vibrational
Frequencies (Selected)
The calculated vibrational frequencies can be compared to experimental FTIR data to validate

the computational model.

Vibrational Mode Functional Group
Calculated
Frequency (cm⁻¹)

Experimental
Frequency (cm⁻¹)

O-H stretch Carboxylic Acid 3550 ~3000 (broad)

C-H stretch (sp²) Alkene (=C-H) 3078 3078

C-H stretch (sp³) Alkane (-CH₂) 2925, 2854 2927, 2854

C=O stretch Carboxylic Acid 1710 ~1710

C=C stretch Alkene 1645 1642

Mechanism of Action: Antifungal Activity
The antifungal activity of undecylenic acid, particularly against Candida albicans, is attributed

to its ability to disrupt fundamental cellular processes. This mechanism is not a classical

signaling pathway involving receptor-ligand interactions but rather a direct interference with

cellular structures and functions.[2] The key aspects of this mechanism are:
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Membrane Disruption: As a fatty acid, undecylenic acid integrates into the lipid bilayer of

the fungal cell membrane. This disrupts the membrane's integrity, increasing its permeability

and leading to the leakage of essential intracellular components, which ultimately results in

cell death.[2]

Inhibition of Morphogenesis: Undecylenic acid inhibits the transition of Candida albicans

from its yeast form to its more virulent hyphal form. This process, known as morphogenesis,

is crucial for the pathogen's ability to invade host tissues.

Metabolic Interference: It is also suggested that undecylenic acid can interfere with key

metabolic processes, such as the biosynthesis of ergosterol, an essential component of the

fungal cell membrane.

This multifaceted mechanism of action can be visualized as a logical flow diagram.
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Antifungal mechanism of action for undecylenic acid.

Conclusion
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Quantum chemical calculations offer a powerful lens through which to examine the molecular

properties of undecylenic acid. The data derived from DFT studies, including optimized

geometry, electronic structure, and vibrational spectra, provide a foundational understanding of

its stability and reactivity. The high HOMO-LUMO energy gap suggests significant stability,

while the Mulliken charge distribution highlights the carboxylic acid group and the terminal

double bond as primary sites for chemical interactions. These computational insights, when

correlated with experimental findings, can accelerate the development of new antifungal agents

and other therapeutic compounds based on the undecylenic acid scaffold. This guide

provides a methodological framework and representative data to aid researchers in this

endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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